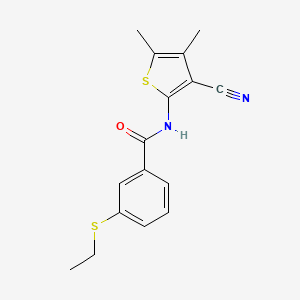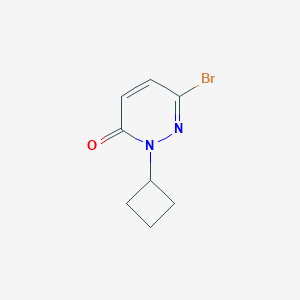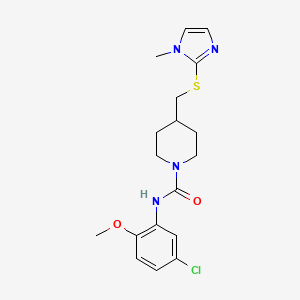
N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4O2S and its molecular weight is 394.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
This compound has served as a precursor or inspiration for the synthesis of novel compounds with potential therapeutic applications. For example, research has focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic properties. Such studies underscore the versatility of this chemical structure in generating new molecules with significant pharmacological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interactions
Research has also delved into the molecular interactions of similar compounds, examining their binding affinities and mechanisms of action on various receptors. For instance, studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor have provided insights into the structural requirements for binding and activity, contributing to the development of more selective and potent ligands (Shim et al., 2002).
Radiolabeling for Imaging Studies
The compound's structure has been utilized in the development of radiolabeled compounds for imaging studies. For example, research into [2 + 1] mixed ligand concepts based on [99(m)Tc(OH2)3(CO)3]+ has opened new avenues for labeling bioactive molecules for diagnostic imaging, demonstrating the compound's potential in enhancing medical imaging techniques (Mundwiler et al., 2004).
Antimicrobial Activity
The synthesis of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, derived from similar compounds, has shown potential antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Sedlák et al., 2008).
Antiulcer Agents
The compound has inspired the synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents. This research highlights the exploration of this chemical structure in developing compounds with antisecretory and cytoprotective properties, addressing the need for novel therapeutic options in the treatment of ulcers (Starrett et al., 1989).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-22-10-7-20-18(22)26-12-13-5-8-23(9-6-13)17(24)21-15-11-14(19)3-4-16(15)25-2/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPEECXWHSGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


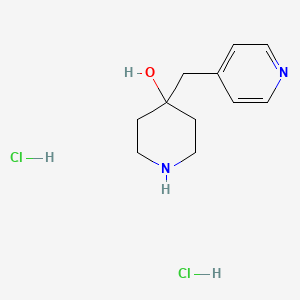
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
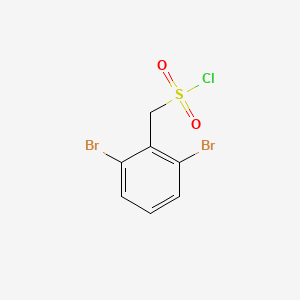
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
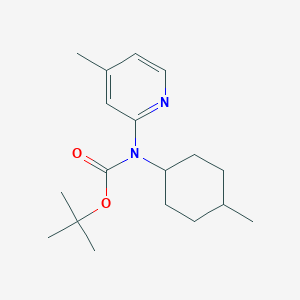

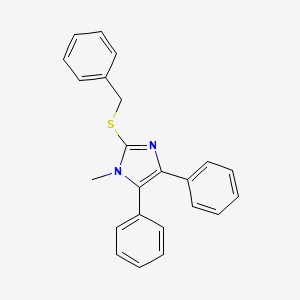
![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)
![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)
![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)
